Cas no 2580093-08-7 ((1S,4R,5R)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azabicyclo2.2.1heptane-5-carboxylic acid)

2580093-08-7 structure
상품 이름:(1S,4R,5R)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azabicyclo2.2.1heptane-5-carboxylic acid
(1S,4R,5R)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azabicyclo2.2.1heptane-5-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- (1S,4R,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
- 2580093-08-7
- EN300-27732137
- EN300-37101477
- rac-(1R,4S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
- (1S,4R,5R)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azabicyclo2.2.1heptane-5-carboxylic acid
-
- 인치: 1S/C22H21NO4/c24-21(25)19-10-14-9-13(19)11-23(14)22(26)27-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,13-14,19-20H,9-12H2,(H,24,25)/t13-,14-,19+/m0/s1
- InChIKey: SJQZIVLPJWPQOG-CKFHNAJUSA-N
- 미소: O(CC1C2C=CC=CC=2C2C=CC=CC1=2)C(N1C[C@H]2[C@H](C(=O)O)C[C@@H]1C2)=O
계산된 속성
- 정밀분자량: 363.14705815g/mol
- 동위원소 질량: 363.14705815g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 4
- 복잡도: 585
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 3
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.4
- 토폴로지 분자 극성 표면적: 66.8Ų
(1S,4R,5R)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azabicyclo2.2.1heptane-5-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37101477-0.5g |
rac-(1R,4S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
2580093-08-7 | 95% | 0.5g |
$1539.0 | 2023-07-09 | |
Enamine | EN300-27732137-0.5g |
(1S,4R,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
2580093-08-7 | 95.0% | 0.5g |
$1984.0 | 2025-03-18 | |
Enamine | EN300-37101477-0.1g |
rac-(1R,4S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
2580093-08-7 | 95% | 0.1g |
$684.0 | 2023-07-09 | |
Enamine | EN300-37101477-5.0g |
rac-(1R,4S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
2580093-08-7 | 95% | 5.0g |
$5719.0 | 2023-07-09 | |
Enamine | EN300-27732137-5.0g |
(1S,4R,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
2580093-08-7 | 95.0% | 5.0g |
$5995.0 | 2025-03-18 | |
Enamine | EN300-27732137-0.25g |
(1S,4R,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
2580093-08-7 | 95.0% | 0.25g |
$1902.0 | 2025-03-18 | |
Enamine | EN300-27732137-2.5g |
(1S,4R,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
2580093-08-7 | 95.0% | 2.5g |
$4052.0 | 2025-03-18 | |
Enamine | EN300-37101477-2.5g |
rac-(1R,4S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
2580093-08-7 | 95% | 2.5g |
$3865.0 | 2023-07-09 | |
Enamine | EN300-27732137-0.05g |
(1S,4R,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
2580093-08-7 | 95.0% | 0.05g |
$1737.0 | 2025-03-18 | |
Enamine | EN300-37101477-0.05g |
rac-(1R,4S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
2580093-08-7 | 95% | 0.05g |
$524.0 | 2023-07-09 |
(1S,4R,5R)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azabicyclo2.2.1heptane-5-carboxylic acid 관련 문헌
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
2580093-08-7 ((1S,4R,5R)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azabicyclo2.2.1heptane-5-carboxylic acid) 관련 제품
- 1805009-10-2(5-Amino-2-(difluoromethyl)-3,4-diiodopyridine)
- 2138107-40-9(3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole)
- 1307314-03-9(1-(2,6-difluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde)
- 1234366-99-4(3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride)
- 329222-92-6(Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- 92629-11-3(5-bromo-2-phenyl-1,3-oxazole)
- 1355713-09-5(1H-Pyrazole-1-methanamine, 4-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)-N-(2-thienylmethyl)-)
- 194034-71-4(5'-Amino-5'-deoxy-5'-N-MMT-thymidine 3'-CE phosphoramidite)
- 1804270-73-2(Methyl 3-cyano-5-propionylbenzoate)
- 2229501-53-3(1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde)
추천 공급업체
Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
